Oxacillin sodium
CAS No.: 1173-88-2
Cat. No.: VC0001939
Molecular Formula: C19H19N3NaO5S
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1173-88-2 |
---|---|
Molecular Formula | C19H19N3NaO5S |
Molecular Weight | 424.4 g/mol |
IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C19H19N3O5S.Na/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);/t13-,14+,17-;/m1./s1 |
Standard InChI Key | HASPTBGYIXWQJO-SLINCCQESA-N |
Isomeric SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
Chemical and Physical Properties of Oxacillin Sodium
Oxacillin sodium (CAS 1173-88-2) is characterized by its crystalline structure and solubility profile. Key physicochemical properties include:
Property | Value |
---|---|
Melting Point | 188°C |
Solubility in Water | 50 mg/mL |
Storage Conditions | Inert atmosphere, 2–8°C |
Color | Colorless or white |
Biological Source | Synthetic |
The compound’s stability under refrigeration and sensitivity to moisture necessitate stringent storage protocols . Its isoxazolyl side chain—3-(2-chlorophenyl)-5-methyl-oxazol-4-yl—confers steric hindrance, rendering it resistant to β-lactamase hydrolysis .
Mechanism of Action and Antimicrobial Spectrum
Oxacillin sodium exerts bactericidal effects by inhibiting penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking in bacterial cell walls . Unlike natural penicillins, its modified structure prevents binding to β-lactamases produced by Staphylococcus aureus, ensuring activity against methicillin-sensitive S. aureus (MSSA) .
Spectrum of Activity
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Gram-positive bacteria: MSSA, Streptococcus pyogenes, Streptococcus pneumoniae .
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Ineffective against: Gram-negative bacteria, methicillin-resistant S. aureus (MRSA), and enterococci .
The minimal inhibitory concentration (MIC) for MSSA typically ranges from 0.25–2 μg/mL, though resistance emerges via PBP2a encoded by the mecA gene .
Analytical Methods for Oxacillin Quantification
A spectrophotometric method leveraging charge-transfer complexes with iodine demonstrates linearity between 2.0–8.0 μg/mL . Validation parameters include:
Parameter | Value |
---|---|
Regression Equation | |
Correlation Coefficient | 0.9999 |
LOD | 0.39 μg/mL |
LOQ | 1.18 μg/mL |
Intra-day and inter-day precision assays showed relative standard deviations (RSD) <0.2%, with recoveries of 97.06–98.65% . This method’s robustness supports quality control in pharmaceutical formulations.
Clinical Pharmacokinetics and Dosing Optimization
Population pharmacokinetic modeling reveals oxacillin’s volume of distribution () as 11.2 L, with elimination rate () dependent on renal function :
For a patient with normal renal function (eGFR 1.5 mL/s/1.73 m²), the half-life is 0.6 hours . Protein binding reaches 86%, necessitating dose adjustments in hypoalbuminemia. Monte Carlo simulations endorse continuous infusion over intermittent dosing to maximize time above MIC :
Renal Function | Recommended Daily Dose (Continuous Infusion) |
---|---|
Moderate Impairment | 9.5 g |
Mild Impairment | 11 g |
Normal Function | 12.5 g |
Clinical Efficacy and Comparative Studies
A retrospective analysis of 400 vascular surgery patients compared cephalothin (232 patients) and oxacillin (168 patients) prophylaxis . Results demonstrated:
These findings underscore oxacillin’s role in MSSA-specific prophylaxis but highlight cephalosporins’ utility in polymicrobial settings.
Adverse Effects and Resistance Mechanisms
Adverse Drug Reactions
Resistance Trends
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Methicillin resistance: Mediated by mecA-encoded PBP2a, reducing oxacillin affinity .
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Biofilm formation: S. aureus biofilms exhibit MICs 4–8× higher than planktonic cells .
Synthesis and Regulatory Status
Oxacillin sodium is synthesized via acylation of 6-aminopenicillanic acid with 3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl chloride, followed by sodium salt formation . Marketed as Bactocill® and Prostaphlin®, it complies with USP-NF monographs and is listed in the WHO Essential Medicines List for systemic infections .
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